An In-depth Technical Guide to Butyl Salicylate: Chemical Properties and Structure
An In-depth Technical Guide to Butyl Salicylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl salicylate (B1505791) (C₁₁H₁₄O₃) is an organic compound belonging to the salicylate ester family. It is the ester formed from the condensation of salicylic (B10762653) acid and n-butanol.[1] Characterized by a faint, sweet, floral, and somewhat herbaceous odor, it is widely utilized in the fragrance and cosmetics industries as a fragrance ingredient and a UV light absorber.[1][2] Beyond its applications in personal care products, butyl salicylate is gaining interest in the pharmaceutical and drug development sectors due to the known anti-inflammatory, analgesic, and antimicrobial properties associated with salicylate derivatives.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, spectroscopic profile, and biological activities of butyl salicylate, intended to serve as a valuable resource for researchers and professionals in related fields.
Chemical Structure and Identifiers
Butyl salicylate is structurally composed of a benzene (B151609) ring substituted with a hydroxyl group and a butoxycarbonyl group at positions 2 and 1, respectively. This arrangement classifies it as an ester of salicylic acid.
| Identifier | Value | Reference(s) |
| IUPAC Name | butyl 2-hydroxybenzoate | [3] |
| CAS Number | 2052-14-4 | [3] |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Canonical SMILES | CCCCOC(=O)C1=CC=CC=C1O | [3] |
| InChI Key | YFDUWSBGVPBWKF-UHFFFAOYSA-N | [3] |
| Synonyms | n-Butyl salicylate, Butyl 2-hydroxybenzoate, Salicylic acid butyl ester | [1][3] |
Physicochemical Properties
The physical and chemical properties of butyl salicylate are summarized in the table below. These properties are crucial for its application in various formulations and for predicting its behavior in chemical and biological systems.
| Property | Value | Reference(s) |
| Physical Description | Colorless liquid with a rough, herbaceous, chemical odor with a trace of wintergreen. | [3] |
| Melting Point | -5.9 °C | [4] |
| Boiling Point | 268 - 271 °C at 760 mmHg | [3][4][5] |
| Density | 1.08 g/mL at 25 °C | [4][5] |
| Solubility in Water | 19.8 mg/L at 25 °C (experimental) | [3] |
| Refractive Index (n_D^20) | 1.5120 | [4] |
| Vapor Pressure | 0.004 mmHg at 25 °C (estimated) | [6] |
| Flash Point | > 100 °C | [6] |
| logP (Octanol-Water Partition Coefficient) | 4.63 | [3] |
Synthesis of Butyl Salicylate
The most common method for synthesizing butyl salicylate is the Fischer-Speier esterification of salicylic acid with n-butanol, typically catalyzed by a strong acid.[1] Greener alternatives using solid acid catalysts like boric acid have also been developed to mitigate issues of corrosion and environmental impact associated with mineral acids.[7]
Experimental Workflow for Boric Acid-Catalyzed Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of butyl salicylate using boric acid as a catalyst.[7]
Chemical Reactivity
The chemical reactivity of butyl salicylate is primarily dictated by the ester and phenolic hydroxyl functional groups.
-
Hydrolysis: As an ester, butyl salicylate is susceptible to hydrolysis, which cleaves the ester bond to yield salicylic acid and n-butanol. This reaction can be catalyzed by either an acid or a base.[1]
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, with the hydroxyl and ester groups influencing the position of substitution.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then participate in various nucleophilic reactions.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and identification of butyl salicylate.
-
Infrared (IR) Spectroscopy: The IR spectrum of butyl salicylate exhibits characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (around 3200 cm⁻¹), the C=O stretch of the ester (around 1680 cm⁻¹), and C-O stretching vibrations.[7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. Key signals include those for the aromatic protons, the protons of the butyl chain, and a downfield signal for the phenolic hydroxyl proton.[8]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum shows distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring and the butyl chain.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of butyl salicylate typically shows a molecular ion peak (M⁺) at m/z 194, corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of the butoxy group or cleavage of the butyl chain.[3]
Biological Activity and Proposed Signaling Pathway
Butyl salicylate and other salicylates are known to possess a range of biological activities. It is used in cosmetics as a skin-conditioning agent and as a UV filter.[2] Research also indicates that butyl salicylate has antimicrobial and anti-inflammatory properties, similar to its parent compound, salicylic acid.[2] Studies have also explored its potential anticancer effects, with butyl salicylate showing the best anti-proliferative activity against HeLa cervical cancer cells among several tested alkylated salicylic acid derivatives, with its activity linked to the inhibition of cyclooxygenase-2 (COX-2).[9]
While the specific signaling pathway for butyl salicylate's anti-inflammatory action has not been definitively elucidated, studies on the closely related compound 4-tert-butylphenyl salicylate (4-TBPS) provide a likely mechanism. 4-TBPS has been shown to exert its anti-inflammatory effects by down-regulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] This is achieved by inhibiting the translocation of NF-κB into the nucleus, which in turn suppresses the gene expression and production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[10] It is plausible that butyl salicylate shares a similar mechanism of action.
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism by which butyl salicylate may inhibit the NF-κB signaling pathway, based on studies of related salicylate compounds.[10]
Experimental Protocols
This section provides detailed methodologies for the synthesis of butyl salicylate and general procedures for the determination of its key physicochemical properties.
Synthesis of n-Butyl Salicylate Catalyzed by Boric Acid[7]
This procedure describes an environmentally benign method for the synthesis of n-butyl salicylate.
Materials:
-
Salicylic acid
-
n-Butanol
-
Boric acid (catalyst)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dean-Stark trap or similar water separator
-
Heating mantle with temperature controller
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 5% aqueous)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a water separator, combine salicylic acid, an excess of n-butanol (e.g., a molar ratio of 1:3 to 1:5 acid to alcohol), and a catalytic amount of boric acid (e.g., 1-5 mol% relative to salicylic acid).
-
Heat the reaction mixture to reflux. The temperature will depend on the boiling point of n-butanol.
-
Continuously remove the water formed during the esterification reaction using the water separator to drive the equilibrium towards the product side.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when water is no longer being produced.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any unreacted salicylic acid and the boric acid catalyst.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the excess n-butanol.
-
Purify the crude butyl salicylate by vacuum distillation to obtain the final product as a colorless liquid.
Determination of Physicochemical Properties (General Procedures)
The following are general experimental protocols for determining key physicochemical properties of a liquid compound like butyl salicylate. Specific, citable protocols for the determination of these properties for butyl salicylate were not available in the searched literature.
8.2.1 Boiling Point Determination (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
8.2.2 Refractive Index Measurement (Abbe Refractometer):
-
Ensure the prisms of the Abbe refractometer are clean.
-
Place a few drops of the liquid sample onto the surface of the measuring prism.
-
Close the prisms and allow the sample to spread into a thin film.
-
Adjust the light source and the mirror to illuminate the field of view.
-
Rotate the knob to bring the borderline between the light and dark fields into the center of the crosshairs.
-
If a colored band is visible, adjust the compensator to remove it.
-
Read the refractive index directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
8.2.3 Infrared (IR) Spectroscopy (Neat Liquid Film):
-
Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mount the salt plates in the sample holder of the IR spectrometer.
-
Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
8.2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
-
Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
8.2.5 Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume of the solution into the GC-MS instrument.
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5). The oven temperature is typically programmed to ramp up to ensure good separation of components.
-
The separated components elute from the column and enter the mass spectrometer, where they are ionized (typically by electron ionization) and detected.
-
The resulting mass spectrum for each component can be used for identification by comparison with spectral libraries.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Butyl salicylate | 2052-14-4 | Benchchem [benchchem.com]
- 3. Butyl salicylate | C11H14O3 | CID 16330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyl salicylate CAS#: 2052-14-4 [m.chemicalbook.com]
- 5. Analytical methods used in analysis of fragrance & flavour Materials | PPTX [slideshare.net]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Butyl salicylate(2052-14-4) 1H NMR [m.chemicalbook.com]
- 9. uakron.edu [uakron.edu]
- 10. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
